((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Evaluation
A study by Rajasekaran et al. (2006) involved the synthesis and evaluation of novel compounds for their in vitro antibacterial and antifungal activities. Compounds with structural similarities to the specified chemical showed moderate activity against Bacillus subtilis and Candida albicans. Additionally, certain derivatives exhibited excellent anticonvulsant activity, highlighting the potential of these compounds in medical research applications beyond their antimicrobial properties (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Nanoparticle Synthesis
In another study, Pushpanathan and Kumar (2014) explored the use of a hetero bicyclic compound for the preparation of zinc nanoparticles. This research demonstrates the utility of such compounds in the field of nanotechnology, specifically for the synthesis and stabilization of nanoparticles. The methodology and findings from this work could offer insights into the broader applications of similar bicyclic compounds in material science (Pushpanathan & Kumar, 2014).
Lipophilicity Determination and CNS Effect
Strzemecka et al. (2015) conducted a study on the lipophilicity of allyl thiosemicarbazide, N1-thiocarbamylamidrazone derivatives, and their cyclic products, including 1,2,4-triazole derivatives. This research provides a comprehensive analysis of the physicochemical properties of these compounds and their effects on the central nervous system (CNS) of mice, offering valuable insights into the pharmacokinetic properties and potential therapeutic applications of such chemicals (Strzemecka et al., 2015).
Muscarinic Activities of Quinuclidinyl Derivatives
Research by Wadsworth et al. (1992) on the synthesis and evaluation of quinuclidin-3-yltriazole and -tetrazole derivatives for muscarinic ligand activity represents another dimension of scientific inquiry related to the specified chemical structure. These compounds were assessed for their potential as muscarinic agents, utilizing radioligand binding assays to determine their potency and efficacy. This study underscores the chemical's relevance in developing therapeutic agents targeting the muscarinic receptors (Wadsworth et al., 1992).
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(16-20-14-3-1-2-4-15(14)24-16)22-11-5-6-12(22)8-13(7-11)21-10-18-9-19-21/h1-4,9-13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHAWMDQODDTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4S3)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.